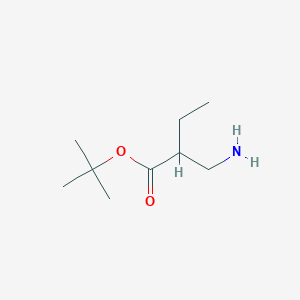

Tert-butyl 2-(aminomethyl)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

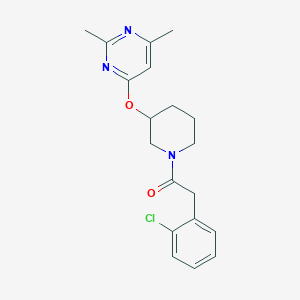

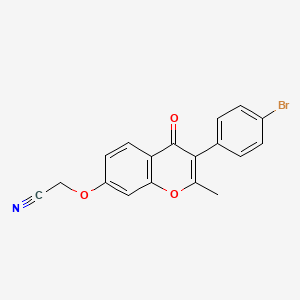

Tert-butyl 2-(aminomethyl)butanoate is a chemical compound with the molecular formula C9H19NO2 . It has a molecular weight of 173.25 . It is derived from tert-butylamine and tert-butyl alcohol .

Synthesis Analysis

The synthesis of tert-butyl 2-(aminomethyl)butanoate can be achieved through various methods. One such method involves the use of tert-butyl glycinate and bromoacetyl bromide in a solution of pyridine and methylene dichloride. Another method involves the use of amino acid ionic liquids (AAILs) for organic synthesis . In this method, a series of room-temperature ionic liquids are prepared from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .Molecular Structure Analysis

The molecular structure of tert-butyl 2-(aminomethyl)butanoate consists of a total of 25 bonds. There are 9 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 ester (aliphatic) .Chemical Reactions Analysis

Tert-butyl 2-(aminomethyl)butanoate can participate in various chemical reactions. For instance, it can be used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base .Physical And Chemical Properties Analysis

Tert-butyl 2-(aminomethyl)butanoate is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Asymmetric Synthesis of Amines

Tert-butyl 2-(aminomethyl)butanoate: is utilized in the asymmetric synthesis of amines, which are fundamental building blocks in the production of various pharmaceuticals. The compound serves as a chiral auxiliary, providing a way to create enantiomerically pure amines that are crucial for the development of drugs with specific desired activities .

N-Heterocycle Formation

In medicinal chemistry, the formation of N-heterocycles is a key step in the synthesis of many therapeutic agentsTert-butyl 2-(aminomethyl)butanoate plays a role in the synthesis of these heterocycles, particularly in the creation of piperidines, pyrrolidines, and azetidines, which are common cores in bioactive molecules .

Organic Synthesis

This compound is a valuable reagent in organic synthesis, especially in reactions involving nucleophilic addition to carbonyl groups. It can be used to introduce amino functionalities into various substrates, which is a pivotal step in the synthesis of complex organic molecules .

Pharmacological Research

In pharmacology, Tert-butyl 2-(aminomethyl)butanoate is used to develop new compounds with potential therapeutic effects. Its role in the synthesis of enantiopure derivatives is significant for creating more effective and safer pharmaceuticals .

Chemical Research

The compound is also a subject of chemical research, where its properties and reactivity patterns are studied to understand better and improve reaction mechanisms and synthesis routes for industrial applications .

Biochemical Studies

In biochemistry, Tert-butyl 2-(aminomethyl)butanoate can be used to modify peptides and proteins, aiding in the study of biological processes and the development of biotechnological applications .

Safety and Hazards

Tert-butyl 2-(aminomethyl)butanoate is classified as a dangerous substance. It has a GHS05 pictogram, and its hazard statements include H314, which indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Future Directions

Tert-butyl 2-(aminomethyl)butanoate has potential applications in the field of organic synthesis, particularly in the synthesis of dipeptides . The use of amino acid ionic liquids (AAILs) for organic synthesis is a promising area of research, and the development of new methods for the preparation of tertiary butyl esters of N α-protected amino acids from tert-butanol could expand the applicability of AAILs .

properties

IUPAC Name |

tert-butyl 2-(aminomethyl)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-5-7(6-10)8(11)12-9(2,3)4/h7H,5-6,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYKVBSBWJNBCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(aminomethyl)butanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-N-(2-bromo-4-methylphenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2918847.png)

![N-(4-ethoxyphenyl)-2-fluoro-5-[(4-fluorophenyl)methylsulfamoyl]benzamide](/img/structure/B2918849.png)

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea](/img/structure/B2918859.png)

![2-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2918860.png)

![2-(2,6-dichlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2918867.png)